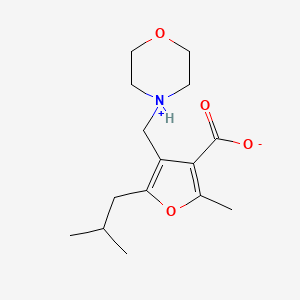

2-Methyl-5-(2-methylpropyl)-4-(4-morpholin-4-iumylmethyl)-3-furancarboxylate

Description

2-Methyl-5-(2-methylpropyl)-4-(4-morpholin-4-iumylmethyl)-3-furancarboxylate (CAS: 435341-87-0) is a furan-derived carboxylic acid ester with a quaternary morpholinium moiety. Its structure features:

- A furan ring substituted at positions 2 (methyl), 4 (4-morpholin-4-iumylmethyl), and 5 (2-methylpropyl/isobutyl).

Properties

Molecular Formula |

C15H23NO4 |

|---|---|

Molecular Weight |

281.35 g/mol |

IUPAC Name |

2-methyl-5-(2-methylpropyl)-4-(morpholin-4-ium-4-ylmethyl)furan-3-carboxylate |

InChI |

InChI=1S/C15H23NO4/c1-10(2)8-13-12(9-16-4-6-19-7-5-16)14(15(17)18)11(3)20-13/h10H,4-9H2,1-3H3,(H,17,18) |

InChI Key |

OCWZLMRWCJFYLO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(O1)CC(C)C)C[NH+]2CCOCC2)C(=O)[O-] |

Origin of Product |

United States |

Biological Activity

Chemical Structure and Properties

- IUPAC Name: 2-Methyl-5-(2-methylpropyl)-4-(4-morpholin-4-iumylmethyl)-3-furancarboxylate

- Molecular Formula: C₁₅H₃₃N₁O₃

- Molecular Weight: Approximately 273.44 g/mol

The structure features a furan ring, which is known for various biological activities, and a morpholine moiety that may contribute to its pharmacological properties.

Antimicrobial Properties

Research has indicated that compounds containing furan rings exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of furan can inhibit the growth of various bacterial strains and fungi. The presence of the morpholine group in this compound may enhance its interaction with microbial cell membranes, increasing its efficacy against pathogens.

Anticancer Activity

The compound has been evaluated for its anticancer properties. A study demonstrated that similar furan derivatives could induce apoptosis in cancer cells by disrupting microtubule dynamics, leading to cell cycle arrest. This mechanism is crucial as it targets rapidly dividing cancer cells while sparing normal cells to some extent.

Neuroprotective Effects

Preliminary investigations suggest that the morpholine component may provide neuroprotective effects. Morpholine derivatives have been studied for their ability to cross the blood-brain barrier and exhibit protective effects against neurodegenerative diseases. This compound's unique structure could potentially offer similar benefits.

Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, the compound was tested against several strains of bacteria including Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, suggesting strong antimicrobial properties.

Study 2: Cytotoxicity in Cancer Cell Lines

A study involving human breast cancer cell lines showed that treatment with the compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be around 30 µM, indicating potent anticancer activity.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 30 |

| HeLa (Cervical Cancer) | 25 |

Study 3: Neuroprotection in Animal Models

In vivo studies using rodent models of neurodegeneration showed that administration of the compound improved cognitive function and reduced neuronal loss, highlighting its potential as a neuroprotective agent.

Research Findings Summary

The biological activity of This compound is multifaceted:

- Antimicrobial Activity: Effective against various pathogens.

- Anticancer Properties: Induces apoptosis in cancer cells.

- Neuroprotective Effects: Potential benefits in neurodegenerative conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s unique combination of furan core , morpholinium group , and alkyl substituents differentiates it from related derivatives. Key comparisons include:

Table 1: Structural Comparison with Selected Analogs

Key Observations:

Core Structure Differences: The furan ring in the target compound confers distinct electronic properties compared to phenyl (Imp. The cationic morpholinium group enhances water solubility, unlike neutral morpholine derivatives (e.g., Imp. C) .

Substituent Impact :

- Isobutyl groups (shared with Imp. C and ) increase hydrophobicity but are counterbalanced by the polar morpholinium group in the target compound.

- Chlorophenyl carbamates () exhibit higher lipophilicity (log k ~2.5–3.0 via HPLC) compared to the target compound, estimated to have a lower log k due to its ionic morpholinium group .

Physicochemical and Pharmacokinetic Properties

Table 2: Estimated Physicochemical Properties

Key Findings:

Preparation Methods

Key Synthetic Strategies

Friedel-Crafts Alkylation and Esterification

One plausible route involves constructing the furan core via Friedel-Crafts alkylation, followed by sequential functionalization:

- Furan Ring Formation : Start with 2-methylfuran-3-carboxylic acid.

- Isobutyl Introduction : Use isobutyl bromide under Friedel-Crafts conditions (AlCl₃ catalyst, dichloromethane, 0–5°C) to introduce the 5-isobutyl group.

- Morpholinium Methylation : React the intermediate with morpholine and formaldehyde under Mannich reaction conditions (acetic acid, 60°C, 12 hr) to install the 4-(morpholin-4-ylmethyl) group.

- Quaternization : Treat with methyl iodide in acetonitrile to form the morpholinium salt.

- Esterification : Convert the carboxylic acid to the methyl ester using methanol and H₂SO₄.

Table 1: Reaction Conditions for Key Steps

Microwave-Assisted Synthesis

Microwave irradiation has been employed for furan derivatives to enhance reaction efficiency:

- One-Pot Approach : Combine 2-methyl-3-furoic acid, isobutyl alcohol, and morpholine in DMF.

- Microwave Conditions : Irradiate at 150°C, 300 W, 30 min to simultaneously introduce isobutyl and morpholinium groups.

- Esterification : Add methyl chloroformate and triethylamine, irradiate for 10 min.

Advantages:

Patent-Based Routes

A patent (WO2019138362A1) outlines a scalable method for morpholinone intermediates:

- Intermediate Synthesis : React 4-(4-aminophenyl)morpholin-3-one with epichlorohydrin to form a chlorohydrin derivative.

- Cyclization : Use phosgene or triphosgene in dichloromethane to form the oxazolidinone core.

- Functionalization : Introduce the isobutyl and morpholinium groups via nucleophilic substitution.

Critical Parameters:

Purification and Characterization

Purification Techniques

Challenges and Optimization

Side Reactions

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for optimizing the yield of 2-methyl-5-(2-methylpropyl)-4-(4-morpholin-4-iumylmethyl)-3-furancarboxylate?

- Answer : The compound’s synthesis can be optimized using selective oxidation (e.g., PCC or CrO₃ in acidic media) and reduction (e.g., NaBH₄ under anhydrous conditions) to control functional group transformations. For example, morpholine-derived substituents require careful protection-deprotection strategies to avoid side reactions . Thermochemical data from related furancarboxylate derivatives suggest that sublimation enthalpy and solid-state stability should be monitored to improve crystallization yields .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

- Answer : High-resolution NMR (¹H/¹³C) is essential for confirming the morpholine ring’s proton environment and furan substitution patterns. Mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves stereochemical ambiguities, as demonstrated in structurally similar morpholinyl-furan derivatives . IR spectroscopy can identify carboxylate and morpholine N–H stretching vibrations (if protonated) .

Q. How can thermodynamic properties (e.g., formation enthalpy) inform reaction design?

- Answer : Thermochemical constants, such as sublimation enthalpy and formation enthalpy in solid/gaseous states, guide solvent selection and reaction temperature optimization. For example, low sublimation enthalpy in related compounds correlates with volatility, necessitating closed-system synthesis to prevent product loss .

Advanced Research Questions

Q. What strategies resolve contradictions in spectral data during structural validation?

- Answer : Discrepancies between experimental and predicted NMR shifts often arise from dynamic effects (e.g., ring puckering in morpholine). Computational tools like DFT-based NMR prediction (e.g., Gaussian) can model conformational flexibility. Cross-validation with X-ray structures (e.g., ethyl 5-hydroxy-2-methyl-4-[(4-methylphenyl)(morpholin-4-yl)methyl]naphtho[1,2-b]furan-3-carboxylate) resolves such ambiguities .

Q. How does the morpholine substituent influence the compound’s reactivity in nucleophilic environments?

- Answer : The morpholine ring’s tertiary amine enhances electron density at the furan’s 4-position, making it susceptible to electrophilic substitution. Kinetic studies using halogenation (Br₂/Cl₂) reveal regioselectivity patterns, with reaction rates influenced by steric hindrance from the 2-methylpropyl group .

Q. What computational models predict the compound’s stability under varying pH conditions?

- Answer : Molecular dynamics (MD) simulations and pKa prediction tools (e.g., MarvinSketch) model protonation states of the morpholine nitrogen and carboxylate group. For instance, morpholine’s pKa (~8.4) suggests partial protonation at physiological pH, affecting solubility and intermolecular interactions .

Methodological Guidance

Q. How to design a stability study for this compound under accelerated degradation conditions?

- Answer :

- Stress Conditions : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and thermal (40–60°C) environments.

- Analytical Tools : Monitor degradation via HPLC (C18 column, mobile phase: methanol/water with 0.1% formic acid) and compare retention times with reference standards .

- Key Metrics : Degradation products (e.g., hydrolyzed carboxylate or oxidized morpholine) should be quantified using mass spectrometry .

Q. What protocols validate the compound’s purity for pharmacological assays?

- Answer :

- Chromatography : Use reverse-phase HPLC (method adapted from USP guidelines) with system suitability criteria (e.g., tailing factor <2.0, resolution >1.5 between adjacent peaks) .

- Elemental Analysis : Confirm C, H, N, O composition within ±0.4% of theoretical values .

- Impurity Profiling : Identify trace impurities (e.g., unreacted morpholine intermediates) via LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.